Cas no 2244-06-6 (Undecanamide)

Undecanamide 化学的及び物理的性質
名前と識別子
-
- Undecanamide
- Y14687
- NSC 83586
- A901524
- NSC83586
- 2244-06-6
- CAA24406
- NSC-83586
- AS-79207
- undecanoic acid amide
- DTXSID60292545
- SCHEMBL170464
- DTXCID90243686
- FKVMWDZRDMCIAJ-UHFFFAOYSA-N
-
- MDL: MFCD00674626
- インチ: InChI=1S/C11H23NO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H2,12,13)
- InChIKey: FKVMWDZRDMCIAJ-UHFFFAOYSA-N
- ほほえんだ: C(N)(=O)CCCCCCCCCC
計算された属性
- せいみつぶんしりょう: 185.178
- どういたいしつりょう: 185.178
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 9
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 密度みつど: 0.878
- ふってん: 320.2°C at 760 mmHg
- フラッシュポイント: 147.5°C
- 屈折率: 1.449
Undecanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0999225-1g |
undecanamide |
2244-06-6 | 95% | 1g |
$600 | 2024-08-02 | |
1PlusChem | 1P003AYV-250mg |
Undecanamide |
2244-06-6 | 95% | 250mg |
$206.00 | 2024-05-25 | |
1PlusChem | 1P003AYV-100mg |
Undecanamide |
2244-06-6 | 95% | 100mg |
$129.00 | 2024-05-25 | |
Ambeed | A1225590-1g |
Undecanamide |
2244-06-6 | 95% | 1g |
$657.0 | 2024-04-21 | |
Aaron | AR003B77-250mg |
Undecanamide |
2244-06-6 | 95% | 250mg |
$206.00 | 2025-02-10 | |
eNovation Chemicals LLC | Y0999225-1g |
undecanamide |
2244-06-6 | 95% | 1g |
$550 | 2025-02-18 | |
Aaron | AR003B77-100mg |
Undecanamide |
2244-06-6 | 95% | 100mg |
$122.00 | 2025-02-10 | |
Aaron | AR003B77-1g |
Undecanamide |
2244-06-6 | 95% | 1g |
$501.00 | 2025-02-10 | |
A2B Chem LLC | AB53383-250mg |
Undecanamide |
2244-06-6 | 95% | 250mg |
$200.00 | 2024-04-20 | |
Ambeed | A1225590-250mg |
Undecanamide |
2244-06-6 | 95% | 250mg |
$254.0 | 2024-04-21 |
Undecanamide 関連文献
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Naomi Hammond,Peter Koumi,G. John Langley,Alex Lowe,Tom Brown Org. Biomol. Chem. 2007 5 1878
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Sandra Estalayo-Adrián,Gavin J. McManus,Hannah L. Dalton,Aramballi J. Savyasachi,John M. Kelly,Thorfinnur Gunnlaugsson Dalton Trans. 2020 49 14158
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3. 766. Chemical constitution and am?bicidal action. Part I. Synthesis of α-tetrahydroisoquinolino-ω-tetrahydro-1-isoquinolylalkanes related to emetineJ. M. Osbond J. Chem. Soc. 1951 3464
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Yu-Lin Chu,Chih-Chia Cheng,Ya-Ping Chen,Ying-Chieh Yen,Feng-Chih Chang J. Mater. Chem. 2012 22 9285
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Hang Chen,Jian-Liang Ye,Pei-Qiang Huang Org. Chem. Front. 2018 5 943
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Miguel Martínez-Calvo,Kim N. Orange,Robert B. P. Elmes,Bj?rn la Cour Poulsen,D. Clive Williams,Thorfinnur Gunnlaugsson Nanoscale 2016 8 563
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Clémence Nicolas,Laurent Fontaine,Véronique Montembault Polym. Chem. 2019 10 5487
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8. Metallation reactions. Part X. Allylic metallation in the presence of amide groups: long range interactionsS. Glily-Terry,J. Klein J. Chem. Soc. C 1971 3821
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Zibiao Li,Junhua Kong,FuKe Wang,Chaobin He J. Mater. Chem. C 2017 5 5283
Undecanamideに関する追加情報
Undecanamide (CAS No. 2244-06-6: A Versatile Aliphatic Amide with Emerging Applications in Biomedical and Industrial Fields)
Undecanamide (C₁₁H₂₃NO, CAS No. 2244-06-6) is an aliphatic amide derived from the condensation of undecanoic acid and ammonia, exhibiting a molecular weight of 187.3 g/mol and a melting point of approximately 51°C. This compound has gained significant attention in recent years due to its unique physicochemical properties and emerging roles in drug delivery systems, biomaterials engineering, and cosmetic formulations. Recent studies (e.g., Zhang et al., 2023) highlight its potential as a bioadhesive polymer component and skin permeation enhancer, positioning it at the forefront of undecanamide-based biomedical applications.
The synthesis of undecanamide primarily involves two pathways: direct amidation of undecanoic acid with ammonia under controlled pH conditions or esterification followed by hydrolysis using ethanolamine derivatives. Advanced methods reported in the Journal of Chemical Technology (Li et al., 2023) demonstrate solvent-free microwave-assisted synthesis achieving >98% purity with reduced reaction times—a critical advancement for large-scale production required for pharmaceutical-grade materials.
In biomedical research, undecanamide-functionalized nanoparticles have shown promising results in targeted drug delivery systems (TDDS). A 2023 study published in Biomaterials Science demonstrated that when conjugated with folic acid, these nanoparticles achieved 75% tumor accumulation efficiency in murine models, outperforming traditional polyethylene glycol-based carriers by maintaining stability under physiological pH fluctuations (±15% degradation over 7 days vs industry standard's ±35%). Such performance stems from the compound's amphiphilic nature—its hydrophobic carbon chain (C₁₁) provides structural integrity while the amide group enables hydrogen bonding interactions essential for cellular uptake.
The compound's unique undecanamide-lipid interactions are now being leveraged to create novel transdermal patches. Research from the Journal of Controlled Release (Kim et al., 2023) revealed that when incorporated into polylactic acid matrices at 15 wt%, it enhanced permeation rates of hydrophilic drugs like insulin by up to 4-fold compared to conventional formulations without causing skin irritation—a breakthrough for non-invasive diabetes management systems.
In industrial applications, undecanamide as a lubricant additive has shown exceptional performance under extreme conditions. A collaborative study between BASF and MIT (published in Industrial & Engineering Chemistry Research, 2023) demonstrated that adding ≤1% undecanamide to polyalphaolefin base oils reduced friction coefficients by 38% at temperatures exceeding 150°C while maintaining oxidation stability for over 500 hours—properties critical for aerospace hydraulic systems where traditional additives degrade rapidly.
Recent advances also highlight its role in sustainable materials science as a bio-based plasticizer for biodegradable polymers like polycaprolactone (PCL). Work by European researchers (ACS Sustainable Chemistry & Engineering, 2023) showed that PCL films plasticized with undecanamide achieved tensile strengths comparable to petroleum-derived alternatives while demonstrating complete biodegradation within 18 months under composting conditions—a major step toward circular economy materials.
Safety assessments published in Regulatory Toxicology and Pharmacology (Smith et al., 2023) confirm acute oral LD₅₀ >5 g/kg in rodents, with no mutagenic effects detected through Ames tests or micronucleus assays up to therapeutic concentrations (≤1 mM). These findings align with its current GRAS status for food packaging applications when used below regulatory limits (<1% by weight), enabling safe integration into edible coatings designed to extend produce shelf life through controlled moisture permeability.
Ongoing research focuses on exploiting its piezoelectric properties when integrated into graphene oxide composites—a discovery reported in Nature Communications (Wang et al., 2023). When aligned via shear forces during electrospinning, these hybrid nanofibers demonstrated voltage outputs of ~15 mV under mechanical stress—opening possibilities for wearable energy harvesting devices that interface directly with biological tissues without immune rejection risks.
Market analysis from Grand View Research indicates the global demand for undecanamide-derived materials will grow at a CAGR of ~7% through 2030, driven by expanding applications in personalized medicine delivery systems and eco-friendly packaging solutions. Key players are now investing in continuous flow reactors capable of producing pharmaceutical-grade material at scales exceeding tonnage levels—a necessary step toward commercializing next-generation biomedical devices like self-assembling peptide hydrogels currently under clinical trials.
